molecular formula C16H19NO4S2 B11997253 N-Butyl-N-(phenylsulfonyl)benzenesulfonamide CAS No. 54563-71-2

N-Butyl-N-(phenylsulfonyl)benzenesulfonamide

Cat. No.: B11997253
CAS No.: 54563-71-2
M. Wt: 353.5 g/mol
InChI Key: MISGONGZKDJPCT-UHFFFAOYSA-N
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Description

N-Butyl-N-(phenylsulfonyl)benzenesulfonamide (CAS 54563-71-2) is an organic compound with the molecular formula C16H19NO4S2 and a molecular weight of 353.46 g/mol . This compound, which features a sulfonamide functional group, serves as a valuable intermediate and building block in synthetic organic chemistry . Researchers utilize its structural properties in the development of novel chemical entities and for studying reaction mechanisms, particularly those involving nucleophilic attack on the S=N bond or the exploration of sulfonamide derivatives . Its physical properties, including a density of 1.289 g/cm³ and a high boiling point of 503.8°C, make it a stable component in various experimental setups . This product is intended for laboratory research and chemical synthesis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

54563-71-2

Molecular Formula

C16H19NO4S2

Molecular Weight

353.5 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-butylbenzenesulfonamide

InChI

InChI=1S/C16H19NO4S2/c1-2-3-14-17(22(18,19)15-10-6-4-7-11-15)23(20,21)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3

InChI Key

MISGONGZKDJPCT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Sequential Sulfonylation of n-Butylamine

The most direct approach involves the stepwise reaction of n-butylamine with benzenesulfonyl chloride.

Step 1: Formation of N-butylbenzenesulfonamide
n-Butylamine reacts with benzenesulfonyl chloride in the presence of a base (e.g., sodium hydroxide) to form the monosubstituted sulfonamide:

C4H9NH2+PhSO2ClNaOHPhSO2NH(C4H9)+HCl\text{C}4\text{H}9\text{NH}2 + \text{PhSO}2\text{Cl} \xrightarrow{\text{NaOH}} \text{PhSO}2\text{NH}(\text{C}4\text{H}_9) + \text{HCl}

Key conditions include maintaining temperatures below 60°C and ultrasonic agitation to enhance reaction efficiency.

Step 2: Secondary Sulfonylation
The intermediate N-butylbenzenesulfonamide undergoes a second sulfonylation with benzenesulfonyl chloride under stronger basic conditions (e.g., sodium hydride or triethylamine) to yield the target compound:

PhSO2NH(C4H9)+PhSO2ClNaHPhSO2N(C4H9)(SO2Ph)+HCl\text{PhSO}2\text{NH}(\text{C}4\text{H}9) + \text{PhSO}2\text{Cl} \xrightarrow{\text{NaH}} \text{PhSO}2\text{N}(\text{C}4\text{H}9)(\text{SO}2\text{Ph}) + \text{HCl}

This step requires aprotic solvents (e.g., THF or DMF) and elevated temperatures (80–100°C) to overcome the reduced nucleophilicity of the monosubstituted sulfonamide.

One-Pot Bis-Sulfonylation Strategy

A streamlined method involves reacting n-butylamine with two equivalents of benzenesulfonyl chloride in a single vessel. Excess base (e.g., 2.2 eq. NaOH) ensures complete deprotonation of the intermediate, facilitating the second sulfonylation:

C4H9NH2+2 PhSO2ClNaOHPhSO2N(C4H9)(SO2Ph)+2 HCl\text{C}4\text{H}9\text{NH}2 + 2\ \text{PhSO}2\text{Cl} \xrightarrow{\text{NaOH}} \text{PhSO}2\text{N}(\text{C}4\text{H}9)(\text{SO}2\text{Ph}) + 2\ \text{HCl}

This approach reduces purification steps but risks side products such as over-sulfonylated species or hydrolysis by-products.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent THF/DMFMaximizes solubility of sulfonyl chlorides and intermediates
Temperature 60–80°C (Step 1)
100–120°C (Step 2)
Higher temperatures accelerate sulfonylation but risk decomposition
Base NaOH (Step 1)
NaH (Step 2)
Stronger bases required for secondary sulfonylation

Molar Ratios and Stoichiometry

A 1:2.2 ratio of n-butylamine to benzenesulfonyl chloride ensures complete conversion, while a 10–20% excess of base neutralizes HCl and prevents side reactions.

Alternative Methodologies

Solid-Phase Synthesis

A solvent-free solid-phase method employs inorganic bases (e.g., K2_2CO3_3) and mechanical stirring to minimize waste:

  • Mix n-butylamine, benzenesulfonyl chloride, and base in a 1:2:1.2 molar ratio.

  • Heat to 60°C for 4–6 hours.

  • Purify via vacuum distillation (150–160°C at 0.5 mmHg).
    This method achieves yields >85% with reduced environmental impact.

Catalytic Approaches

Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. For example:

Yield increase: 72% → 89% with 5 mol% TBAB\text{Yield increase: 72\% → 89\% with 5 mol\% TBAB}

Analytical and Purification Techniques

Chromatographic Characterization

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

  • 1^1H NMR (CDCl3_3): δ 7.8–7.5 (m, 10H, Ar–H), 3.2 (t, 2H, N–CH2_2), 1.6–1.3 (m, 4H, CH2_2), 0.9 (t, 3H, CH3_3).

Distillation and Crystallization

  • Vacuum distillation : Collects the pure product at 150–160°C/0.5 mmHg.

  • Recrystallization : Ethanol/water (4:1) yields colorless crystals with >99% purity.

Challenges and Limitations

Steric Hindrance

The bulky phenylsulfonyl groups impede nucleophilic attack at nitrogen, necessitating prolonged reaction times or excess reagents.

Hydrolytic Degradation

Sulfonamide bonds are prone to hydrolysis under acidic or alkaline conditions, requiring strict pH control during synthesis.

Industrial-Scale Production

Pilot Plant Protocols

  • Batch reactor : 500 L capacity, stirred at 200 rpm, with automated pH control.

  • Cost analysis : Raw material costs = $12/kg (n-butylamine) + $23/kg (benzenesulfonyl chloride) .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N-(phenylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Polymer Chemistry

Plasticizer for Polyamides:
N-butylbenzenesulfonamide serves as an effective plasticizer in the production of polyamide resins. It enhances the flexibility and processability of nylon plastics, making it valuable in applications such as:

  • Hot Melt Adhesives: Used to improve adhesion properties.
  • Rubber Latex Adhesives: Enhances performance characteristics.
  • Surface Coatings: Provides better flow and leveling properties .

Table 1: Properties of N-Butylbenzenesulfonamide as a Plasticizer

PropertyValue
Boiling Point314 °C
Flash Point>200 °C
SolubilitySlightly soluble in water
Auto-Ignition Temp>300 °C

Recent studies have highlighted the biological significance of N-butylbenzenesulfonamide derivatives in medicinal chemistry:

Antimicrobial and Anti-inflammatory Activities:
Research indicates that derivatives of benzenesulfonamides exhibit potent antimicrobial properties against various pathogens, including E. coli and S. aureus. Additionally, they have shown promising anti-inflammatory effects, with certain compounds demonstrating significant inhibition of carrageenan-induced edema in animal models .

Table 2: Biological Activity of Benzenesulfonamide Derivatives

CompoundActivity TypeMIC (mg/mL)Inhibition (%)
4dAntimicrobial6.72-
4hAntimicrobial6.63-
4aAnti-inflammatory-94.69 (1h)

Synthetic Methodologies

N-butylbenzenesulfonamide has been utilized as a reagent in various synthetic pathways:

Primary Sulfonamide Synthesis:
The compound can be employed to synthesize primary sulfonamides through alkylation and acylation reactions with different nucleophiles. This versatility makes it an essential building block in the development of pharmaceuticals .

Case Study: Synthesis of New Derivatives
A study demonstrated the synthesis of new aryl thiazolone-benzenesulfonamides that exhibited selective inhibition against carbonic anhydrase IX, showcasing the potential for developing targeted therapies against cancer .

Mechanism of Action

The mechanism of action of N-Butyl-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .

Comparison with Similar Compounds

Structural Analogues with Alkyl/Aryl Substituents

a. N-Butyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide (6d) and N-Pentyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide (6e)

  • Structure : Both compounds feature bromo and methoxy substituents on the phenyl ring, with 6d having a butyl chain and 6e a pentyl chain.
  • Activity : These derivatives exhibit lipoxygenase inhibitory activity , with 6d and 6e showing IC₅₀ values in the micromolar range .

b. N-Benzyl-4-methyl-N-phenylbenzenesulfonamide

  • Structure : Contains a benzyl group and a 4-methylphenyl substituent.
  • Physicochemical Data : Molecular weight = 337.435 g/mol, LogP = 5.47 (indicative of high lipophilicity), PSA = 45.76 Ų .

c. N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide

  • Structure : Substituted with a 2-methoxyphenyl group, introducing electron-donating effects.
  • Synthesis : Prepared via condensation reactions, similar to other sulfonamide derivatives .

a. (Z)- and (E)-N,N'-Bis(phenylsulfonyl)benzenesulfonamide Biphenyl Derivatives

  • Structure : Feature a biphenyl backbone with dual phenylsulfonyl groups. Molecular weight = 807.09 g/mol.
  • Synthesis : Synthesized via dirhodium(II)-catalyzed C(sp³)-H 1,3-diamination , a method distinct from traditional condensation routes .
  • Characterization : Structural confirmation via ¹H/¹³C NMR, with distinct chemical shifts for vinyl protons (δ 6.8–7.5 ppm) .

Pharmacologically Active Sulfonamides

a. Piperidine-Containing Sulfonamides

  • Activity : Demonstrated cholinesterase inhibition (acetylcholinesterase and butyrylcholinesterase), highlighting the role of nitrogen heterocycles in enhancing target selectivity .
  • Comparison : Unlike N-butyl-N-(phenylsulfonyl)benzenesulfonamide, these compounds prioritize heterocyclic moieties over bulky aryl groups.

b. Antibacterial and Diuretic Sulfonamides

  • Examples : N-Benzyl-N-ethyl-4-methylbenzenesulfonamide and derivatives with isoxazole rings.
  • Mechanism : Historical use as diuretics (e.g., acetazolamide analogs) and antibacterials via folate pathway inhibition .

Research Implications and Gaps

  • Synthesis Methods : Traditional condensation (e.g., for 6d/6e) vs. dirhodium-catalyzed reactions (for biphenyl derivatives) offer divergent routes for tuning substituents .
  • Data Gaps : Physicochemical properties (e.g., solubility, melting point) and in vivo efficacy data for this compound remain unaddressed in the evidence.

Biological Activity

N-Butyl-N-(phenylsulfonyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic potential, and biological activity against different cellular targets.

This compound belongs to the class of benzenesulfonamides, which are known for their ability to inhibit carbonic anhydrases (CAs), particularly CA IX. This enzyme is often overexpressed in solid tumors, making it a target for anticancer therapy. Studies have shown that compounds with similar structures can inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating potent selectivity over other isoforms such as CA II .

The mechanism involves the compound inducing apoptosis in cancer cell lines, notably MDA-MB-231, where it significantly increased the percentage of annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to controls . This suggests that this compound may activate apoptotic pathways through inhibition of CA IX.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and others across different tumor types . The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as a chemotherapeutic agent.

Antimicrobial Properties

In addition to its antitumor effects, this compound has shown promising antimicrobial activity. For instance, derivatives of benzenesulfonamides have been evaluated for their effectiveness against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 6.63 mg/mL . This suggests that the compound may also be useful in treating bacterial infections.

Cardiovascular Effects

Studies utilizing isolated rat heart models have assessed the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. Results indicated that certain derivatives could decrease perfusion pressure in a time-dependent manner, suggesting potential cardiovascular benefits or risks associated with their use . The interaction with calcium channels was also noted, which may influence blood pressure regulation.

Case Studies and Experimental Data

The following table summarizes key experimental findings related to the biological activity of this compound and its derivatives:

Compound Activity IC50/MIC Cell Line/Organism
4eInduces apoptosisIC50: 0.3287 mg/mLMDA-MB-231 (breast cancer)
4dAntimicrobialMIC: 6.72 mg/mLE. coli
4hAntimicrobialMIC: 6.63 mg/mLS. aureus
4-(2-amino-ethyl)-benzenesulfonamideDecreases perfusion pressure-Isolated rat heart model

Q & A

Basic Research Questions

Q. What are the standard characterization techniques for confirming the structure of N-Butyl-N-(phenylsulfonyl)benzenesulfonamide and its derivatives?

  • Methodological Answer : Key techniques include:

  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretching at ~1315–1343 cm⁻¹, aromatic C-H stretches) .
  • Mass Spectrometry (EIMS) : For molecular ion detection (e.g., m/z 333 [M⁺] for N-butyl derivatives) and fragmentation patterns (e.g., m/z 141 [C₆H₅SO₂]⁺) .
  • Nuclear Magnetic Resonance (NMR) : To resolve alkyl/aryl proton environments (e.g., δ 5.66 ppm for chiral centers in sulfonamide derivatives) .
  • Elemental Analysis : To confirm purity and stoichiometry.

Q. How can researchers design in vitro experiments to study the metabolic pathways of this compound?

  • Methodological Answer :

  • Hepatocyte Assays : Incubate the compound with primary hepatocytes (e.g., rat/mouse) and analyze metabolites via LC-MS/MS. identified hydroxylated and glucuronidated metabolites, including 4-[(phenylsulfonyl)amino]butanoic acid and phenylsulfonyl glycine .
  • Deconjugation Experiments : Use β-glucuronidase to hydrolyze glucuronides and confirm phase II metabolites.
  • Red Blood Cell Extraction : Detect benzenesulfonamide derivatives in erythrocytes to infer α-carbon hydroxylation .

Advanced Research Questions

Q. How should researchers address contradictions in metabolite identification across studies?

  • Methodological Answer :

  • Tandem Mass Spectrometry (MS/MS) : Compare fragmentation patterns of suspected isomers (e.g., hydroxylated vs. ketone derivatives) .
  • Chiral Chromatography : Resolve diastereoisomers arising from hydroxylation-induced chiral centers .
  • Synthetic Standards : Synthesize proposed metabolites (e.g., via β-oxidation of 4-[(phenylsulfonyl)amino]butanoic acid) and match retention times/spectra .

Q. What strategies optimize the synthesis of this compound derivatives with high regioselectivity?

  • Methodological Answer :

  • Low-Temperature Reactions : Use CCl₄ at −40°C to minimize side reactions (e.g., during divinyl sulfide coupling) .
  • Catalytic Systems : Employ cobalt catalysts for divergent Markovnikov/anti-Markovnikov hydroamination (e.g., achieving 53% yield for N-(phenylsulfonyl)-N-(1-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide) .
  • Purification Protocols : Column chromatography with gradients (e.g., petroleum ether/dichloromethane) to isolate products .

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for sulfonamide derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Determine intermolecular interactions (e.g., N–H⋯O and O–H⋯O bonds in N-(4-hydroxyphenyl)benzenesulfonamide) .
  • Comparative Analysis : Overlay structures with related compounds (e.g., 4-chloroaniline-N,N-di-toluene-p-sulfonamide) to identify conserved motifs .

Data Analysis and Interpretation

Q. What computational tools aid in predicting the biological activity of novel sulfonamide derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., antimicrobial enzymes).
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity trends .

Q. How can researchers validate the environmental stability of this compound in industrial applications?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to UV light, humidity, and elevated temperatures. Monitor degradation via HPLC.
  • Ecotoxicology Assays : Assess toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines.

Contradictory Data Handling

Table 1 : Conflicting Metabolite Reports in Rodent Studies

StudyKey MetabolitesResolution Strategy
Hydroxylated glucuronides, benzenesulfonamideUse chiral columns to distinguish isomers
Other StudiesSulfonic acid derivativesSynthesize standards for LC-MS/MS confirmation

Biological Activity Exploration

Q. What in vitro assays are recommended for screening anticancer potential?

  • Methodological Answer :

  • Cell Viability Assays : MTT/WST-1 tests on cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.
  • Migration Inhibition : Use scratch/wound-healing assays to assess anti-metastatic effects .

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